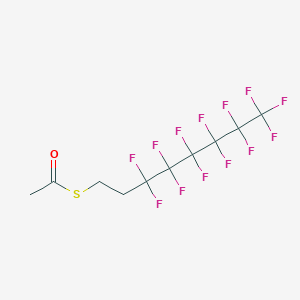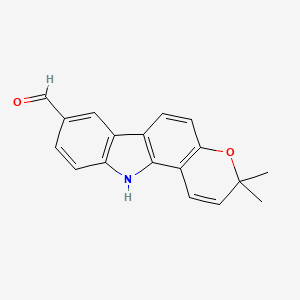
Murrastinine C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has garnered attention due to its potential in cancer research, particularly for its ability to impede the proliferation of diverse neoplastic cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Murrastinine C is primarily focused on extraction from natural sources. The bark of Murraya koenigii is processed to isolate the compound. The extraction process involves solvent extraction using solvents like acetone, chloroform, dichloromethane, and ethyl acetate.
Chemical Reactions Analysis
Types of Reactions
Murrastinine C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions vary depending on the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield different oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Murrastinine C has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of alkaloids and their chemical properties
Biology: The compound is studied for its cytotoxic effects on various cancer cell lines, including HL-60 and HeLa cells
Medicine: this compound shows potential in cancer treatment due to its ability to inhibit the proliferation of neoplastic cells
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
The mechanism of action of Murrastinine C involves its interaction with cellular pathways that regulate cell proliferation. The compound targets specific molecular pathways that are crucial for the survival and growth of cancer cells. By inhibiting these pathways, this compound effectively impedes the proliferation of neoplastic cells.
Comparison with Similar Compounds
Murrastinine C is part of a group of carbazole alkaloids isolated from Murraya koenigii. Similar compounds include:
- Murrastanine-A
- Murrastinine-A
- Murrastinine-B
- Murrayatanine-A
- Bismahanimboline
These compounds share similar chemical structures and biological activities but differ in their specific molecular configurations and effects .
This compound stands out due to its exceptional cytotoxic activity against certain cancer cell lines, making it a unique and valuable compound in cancer research .
Properties
Molecular Formula |
C18H15NO2 |
|---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
3,3-dimethyl-11H-pyrano[3,2-a]carbazole-8-carbaldehyde |
InChI |
InChI=1S/C18H15NO2/c1-18(2)8-7-13-16(21-18)6-4-12-14-9-11(10-20)3-5-15(14)19-17(12)13/h3-10,19H,1-2H3 |
InChI Key |
QTXCJUWYNICVSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2NC4=C3C=C(C=C4)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


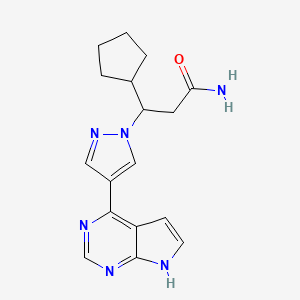
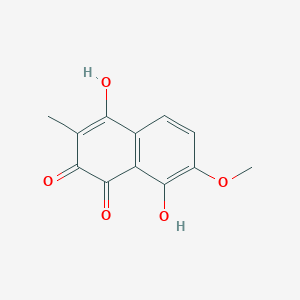
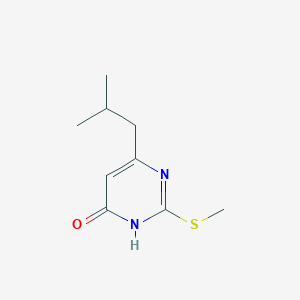
![(3R,5S,8R,9R,10S,13S,14S)-13-ethyl-3-hydroxy-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B15292064.png)
![4-Fluoro-alpha-(4-fluorophenyl)-alpha-[3-(phenylmethoxy)propyl]benzenemethanol](/img/structure/B15292069.png)
![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15292071.png)
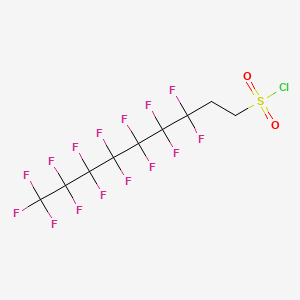
![1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea](/img/structure/B15292076.png)
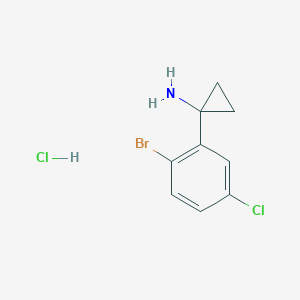

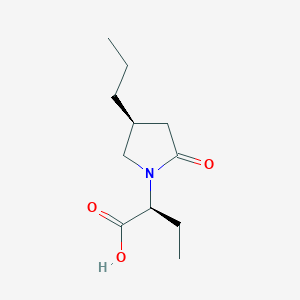
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292096.png)
